molecular formula C18H16N2O2 B5217863 N-(8-methoxy-2-methyl-4-quinolinyl)benzamide

N-(8-methoxy-2-methyl-4-quinolinyl)benzamide

Cat. No. B5217863
M. Wt: 292.3 g/mol
InChI Key: HOQCCWBQSBIWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methoxy-2-methyl-4-quinolinyl)benzamide, also known as 8-MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methyl-4-quinolinyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been shown to induce apoptosis in cancer cells by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects
N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-methoxy-2-methyl-4-quinolinyl)benzamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, it is readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(8-methoxy-2-methyl-4-quinolinyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of science, including neurobiology and immunology.

Synthesis Methods

The synthesis of N-(8-methoxy-2-methyl-4-quinolinyl)benzamide involves the reaction of 8-hydroxy-2-methylquinoline with benzoyl chloride in the presence of a catalyst. This reaction yields N-(8-methoxy-2-methyl-4-quinolinyl)benzamide as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and cell biology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-11-15(20-18(21)13-7-4-3-5-8-13)14-9-6-10-16(22-2)17(14)19-12/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQCCWBQSBIWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Methoxy-2-methyl-quinolin-4-yl)-benzam ide

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